

Potential toxic effects of chronic JNJ-31020028 administration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-JNJ-31020028

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Disclaimer: This document is intended for research professionals and is based on publicly available preclinical data. There is a notable lack of published studies on the potential toxic effects of chronic administration of JNJ-31020028. The information provided herein is for guidance and troubleshooting in a research context and should not be interpreted as a comprehensive toxicological profile.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-31020028 and what is its primary mechanism of action?

JNJ-31020028 is a selective and brain-penetrant small molecule antagonist of the neuropeptide Y (NPY) Y2 receptor.^{[1][2][3]} It exhibits high affinity for both human and rat Y2 receptors and has over 100-fold selectivity against other NPY receptors (Y1, Y4, and Y5).^{[2][4]} Its primary mechanism is to block the presynaptic Y2 autoreceptors, which normally inhibit the release of NPY and other neurotransmitters like norepinephrine.^{[2][5]} By antagonizing these receptors, JNJ-31020028 can increase the local concentration of NPY.^[5]

Q2: What are the known in-vivo effects of JNJ-31020028 in preclinical models?

In preclinical studies, JNJ-31020028 has been shown to have antidepressant-like effects in the olfactory bulbectomized rat model after chronic intracerebroventricular administration.^[1] It has also been observed to block stress-induced increases in plasma corticosterone and normalize

food intake in stressed animals without affecting their basal levels.[2] However, it was found to be ineffective in several anxiety models.[2]

Q3: Is there any information on the potential toxic effects of chronic JNJ-31020028 administration?

Based on a comprehensive review of publicly available literature, there are no dedicated studies on the chronic toxicity or long-term safety of JNJ-31020028. One study involving "chronic administration" referred to a 10-day intracerebroventricular infusion to assess behavioral effects, not toxicology.[1] Researchers should be aware of this data gap when designing long-term experiments.

Q4: Are there any known class-specific toxicities for NPY Y2 receptor antagonists?

There is no well-established toxicological profile for NPY Y2 receptor antagonists as a class. It has been suggested that these antagonists might not have severe mechanism-based toxicity due to the mild phenotype of Y2 receptor knockout mice.[5] However, a study with another Y2 receptor antagonist, BII0246, showed that its chronic peripheral administration could lead to weight gain and metabolic disturbances in mice, particularly those on a high-fat diet.[6] This suggests that metabolic parameters should be carefully monitored during chronic studies with Y2 receptor antagonists.

Troubleshooting Guides

Issue 1: Unexpected Metabolic Changes in Long-Term Studies

- **Problem:** Researchers observe significant weight gain, altered glucose levels, or other metabolic disturbances in animals receiving chronic administration of JNJ-31020028.
- **Potential Cause:** While not directly reported for JNJ-31020028, other Y2 receptor antagonists have been shown to induce metabolic changes.[6] The Y2 receptor is involved in energy homeostasis, and its long-term blockade might disrupt this balance.
- **Troubleshooting Steps:**

- Monitor Metabolic Parameters: Proactively measure body weight, food and water intake, fasting glucose, and insulin levels at baseline and regular intervals throughout the study.
- Control for Diet: Be aware that diet can significantly impact the metabolic effects of Y2 receptor antagonism. Ensure that the diet of the control and treatment groups is consistent and reported.[\[6\]](#)
- Dose-Response Assessment: If metabolic effects are observed, consider performing a dose-response study to identify a potential therapeutic window with minimal metabolic side effects.
- Pair-Feeding Studies: To distinguish between direct metabolic effects and those secondary to changes in food intake, a pair-feeding study could be implemented.

Issue 2: Lack of Expected Anxiolytic Effect

- Problem: JNJ-31020028 does not produce an anxiolytic effect in a specific behavioral paradigm.
- Potential Cause: JNJ-31020028 has been reported to be ineffective in a variety of anxiety models, although it can block stress-induced corticosterone elevation.[\[2\]](#) The role of Y2 receptors in anxiety is complex and may be context-dependent.
- Troubleshooting Steps:
 - Confirm Target Engagement: Ensure that the administered dose is sufficient to occupy the Y2 receptors in the brain. Ex vivo receptor occupancy studies can be performed to confirm this.[\[2\]](#)
 - Select Appropriate Models: The anxiolytic-like effects of Y2 receptor antagonists may only be apparent under specific stress conditions. Consider models that involve a significant stress component.
 - Measure Physiological Correlates of Stress: In addition to behavioral readouts, measure physiological markers of stress, such as plasma corticosterone, where JNJ-31020028 has shown an effect.[\[2\]](#)

Quantitative Data

Table 1: In Vitro Receptor Binding Affinity and Functional Activity

Receptor	Species	Assay Type	Value
Y2	Human	Binding Affinity (pIC50)	8.07 ± 0.05
Y2	Rat	Binding Affinity (pIC50)	8.22 ± 0.06
Y2	Human	Functional Antagonism (pKB)	8.04 ± 0.13

Data sourced from Shoblock et al., 2009.[\[2\]](#)

Table 2: Pharmacokinetic Parameters in Rats (10 mg/kg, s.c.)

Parameter	Value	Unit
Cmax	4.35	μmol/l
Tmax	0.5	hours
Half-life	0.83	hours
Bioavailability (s.c.)	100	%
Bioavailability (oral)	6	%

Data sourced from Selleck Chemicals product information, referencing Shoblock et al., 2009.[\[4\]](#)

Experimental Protocols

Protocol 1: In Vitro Y2 Receptor Binding Assay

- Objective: To determine the binding affinity of JNJ-31020028 for the Y2 receptor.
- Methodology:

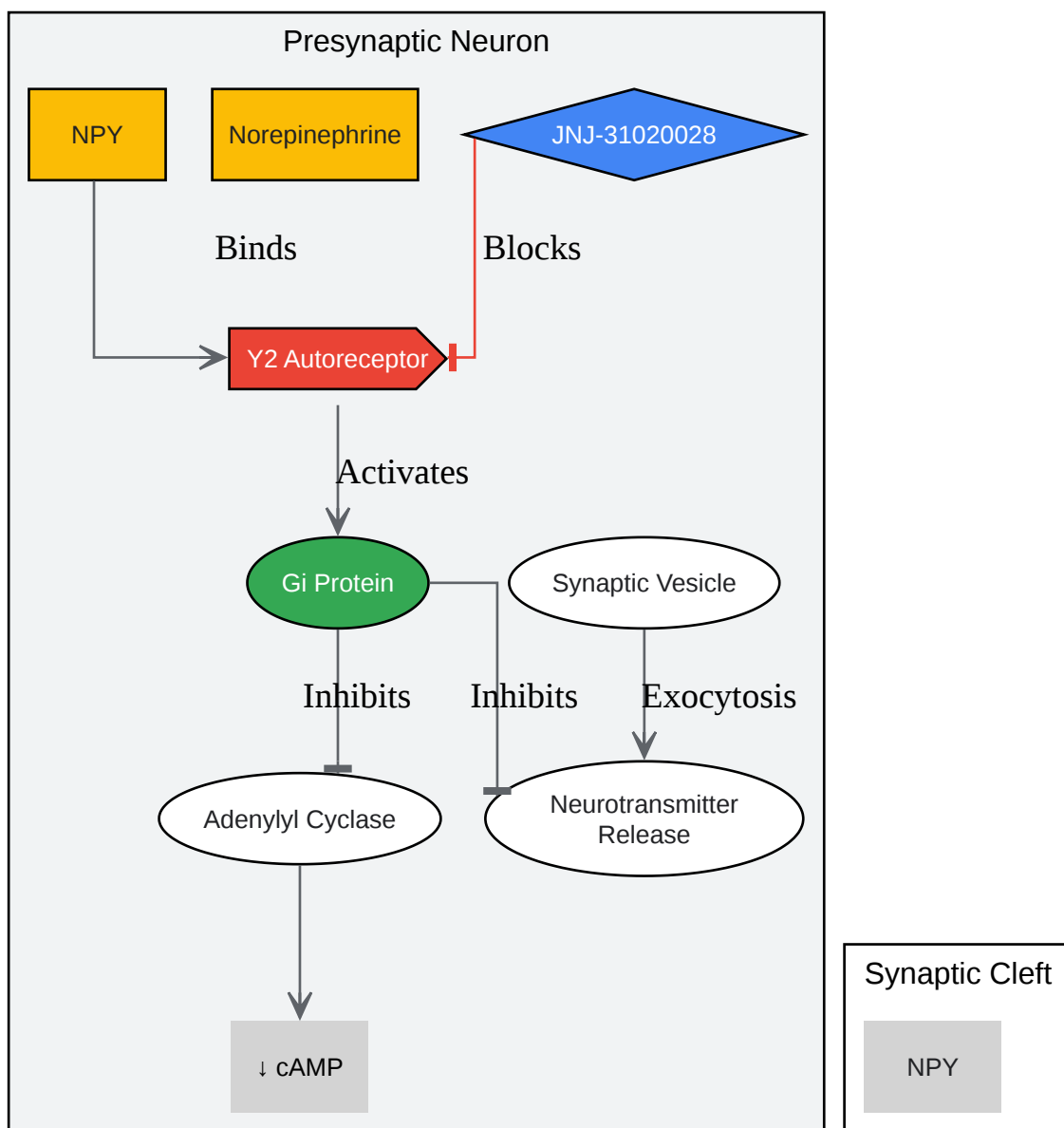
- Cell Culture: Use KAN-Ts cells endogenously expressing human Y2 receptors or membrane preparations from rat hippocampus for rat Y2 receptors.
- Radioligand: Utilize [125I]-PYY (Peptide YY) as the radioligand.
- Assay: Perform competitive binding assays by incubating cell membranes with a fixed concentration of [125I]-PYY and varying concentrations of JNJ-31020028.
- Detection: After incubation, separate bound from free radioligand by filtration and measure radioactivity using a gamma counter.
- Analysis: Calculate the IC₅₀ value (the concentration of JNJ-31020028 that inhibits 50% of specific [125I]-PYY binding) and convert it to a pIC₅₀ value (-log(IC₅₀)).
- This protocol is based on the methodology described by Shoblock et al., 2009.[\[2\]](#)

Protocol 2: In Vivo Assessment of Stress-Induced Corticosterone Release

- Objective: To evaluate the effect of JNJ-31020028 on the physiological stress response.
- Methodology:
 - Animals: Use male Wistar rats.
 - Drug Administration: Administer JNJ-31020028 or vehicle subcutaneously (s.c.) at desired doses (e.g., 1-10 mg/kg).
 - Stress Induction: Subject the animals to a stressor (e.g., forced swim test or restraint stress) at a specific time point after drug administration.
 - Blood Sampling: Collect blood samples (e.g., via tail-nick or cardiac puncture) at baseline and after the stressor.
 - Hormone Analysis: Centrifuge the blood to separate plasma and measure corticosterone levels using a commercially available ELISA or RIA kit.

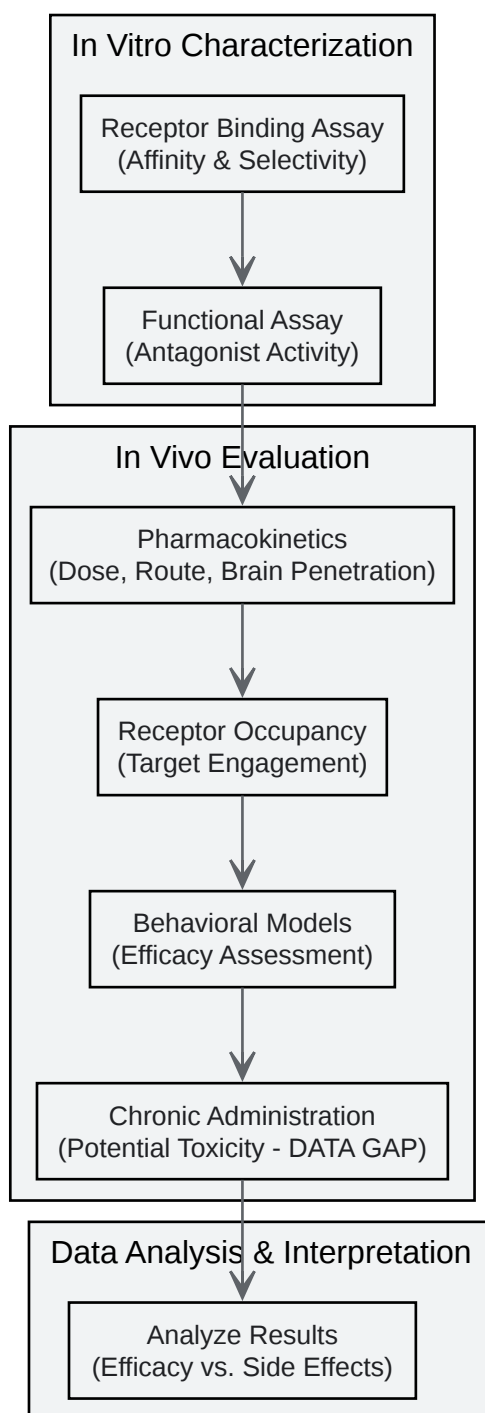
- Analysis: Compare the corticosterone levels between vehicle-treated and JNJ-31020028-treated groups in both stressed and non-stressed conditions.
- This protocol is based on the in-vivo experiments described by Shoblock et al., 2009.[2]

Visualizations



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Caption: NPY Y2 receptor signaling pathway and mechanism of JNJ-31020028 action.



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Caption: General experimental workflow for preclinical evaluation of a Y2 antagonist.

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- To cite this document: BenchChem. [Potential toxic effects of chronic JNJ-31020028 administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662126#potential-toxic-effects-of-chronic-jnj-31020028-administration]

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